Boc-Ala(4-pyridyl)-OH

Catalog No.
S760411
CAS No.
37535-57-2
M.F
C13H18N2O4
M. Wt
266,3 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ala(4-pyridyl)-OH

CAS Number

37535-57-2

Product Name

Boc-Ala(4-pyridyl)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid

Molecular Formula

C13H18N2O4

Molecular Weight

266,3 g/mole

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

FNYWDMKESUACOU-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O

Synonyms

37535-57-2;Boc-L-4-Pyridylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoicacid;Boc-3-(4-pyridyl)-L-alanine;Boc-Ala(4-pyridyl)-OH;Boc-3-(4-pyridyl)-Ala-OH;Boc-L-3-(4-pyridyl)-alanine;Boc-4-Pal-Oh;BOC-L-4-PYRIDYLALA;(S)-N-BOC-(4-PYRIDYL)ALANINE;BOC-BETA-(4-PYRIDYL)-L-ALANINE;(S)-2-TERT-BUTOXYCARBONYLAMINO-3-PYRIDIN-4-YL-PROPIONICACID;AmbotzBAA1390;AC1ODU1A;BOC-L-4PAL-OH;AC1Q1MS6;SCHEMBL16658;15032_ALDRICH;BOC-ALA(4-PYRI)-OH;Boc-3-(4pyridyl)-L-alanine;BOC-4'-PYRIDYL-L-ALA;BOC-L-4-PYRIDINEALANINE;15032_FLUKA;CTK3J1705;FNYWDMKESUACOU-JTQLQIEISA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O

Peptide Synthesis:

Boc-4-Pal-OH is a protected amino acid, meaning a chemical group (Boc) is attached to its reactive amino group, making it unreactive. This allows for its incorporation into peptides in a controlled manner. Researchers can then remove the Boc group (deprotection) to activate the amino group, enabling further reactions and peptide chain elongation. This property makes Boc-4-Pal-OH a valuable building block for the synthesis of peptides containing the 4-pyridylalanine (4-Pal) moiety, which possesses unique properties potentially useful in various research areas [].

Development of Enzyme Inhibitors:

The 4-pyridyl group in Boc-4-Pal-OH could potentially mimic the structure of natural substrates for certain enzymes. By incorporating Boc-4-Pal-OH into small molecule libraries or designing specific peptides containing 4-Pal, researchers could potentially develop novel enzyme inhibitors. These inhibitors could be valuable tools for studying enzyme function and may have applications in drug discovery [].

Boc-Ala(4-pyridyl)-OH, also known as Boc-3-(4-pyridyl)-L-alanine, is a derivative of the amino acid alanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a 4-pyridyl moiety. Its chemical formula is C13H18N2O4C_{13}H_{18}N_{2}O_{4} with a molecular weight of 266.29 g/mol. The compound is notable for its potential applications in peptide synthesis and medicinal chemistry due to its unique structural features that enhance biological activity and solubility properties .

Typical of amino acids and their derivatives. Key reactions include:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the free amino group to participate in further reactions, such as peptide bond formation.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in drug delivery systems.
  • Coupling Reactions: It can be coupled with other amino acids or peptides using standard coupling agents like DIC (N,N'-diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to synthesize larger peptide structures .

Boc-Ala(4-pyridyl)-OH can be synthesized through several methods:

  • Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids on a solid support, where Boc-Ala(4-pyridyl)-OH may serve as a building block.
  • Solution Phase Synthesis: Involves the coupling of Boc-protected alanine with 4-pyridinecarboxaldehyde under controlled conditions, followed by purification steps such as chromatography.
  • Direct Amination: Reaction of Boc-alanine with pyridine derivatives in the presence of coupling agents can yield Boc-Ala(4-pyridyl)-OH efficiently .

Boc-Ala(4-pyridyl)-OH finds applications in various fields:

  • Peptide Synthesis: Used as a building block in the synthesis of peptides for research and therapeutic purposes.
  • Drug Development: Its unique structure may contribute to the design of novel drugs targeting specific biological pathways.
  • Bioconjugation: Can be utilized in bioconjugation strategies to attach biomolecules for diagnostic or therapeutic applications .

Interaction studies involving Boc-Ala(4-pyridyl)-OH focus on its role within peptides and how it affects binding affinities and interactions with biological macromolecules. Preliminary studies suggest that the 4-pyridyl group may enhance binding to certain receptors or enzymes, though comprehensive interaction profiles remain to be established through experimental assays .

Several compounds share structural similarities with Boc-Ala(4-pyridyl)-OH, often differing by functional groups or side chains. Here are some notable examples:

Compound NameStructure FeaturesSimilarity to Boc-Ala(4-pyridyl)-OH
Boc-Ala-OHSimple alanine without pyridineLess complex; fewer biological interactions
Boc-(3-pyridyl)-Ala-OHPyridine at position 3Similar functionality; different spatial orientation
Boc-(2-pyridyl)-Ala-OHPyridine at position 2Similar reactivity; potential for different interactions
Boc-Leu(4-pyridyl)-OHLeucine instead of alanineIncreased hydrophobicity; different biological profiles
Boc-Phe(4-pyridyl)-OHPhenylalanine instead of alanineEnhanced aromatic interactions; potential for different binding affinities

Boc-Ala(4-pyridyl)-OH stands out due to its balance between hydrophilicity and hydrophobicity, making it particularly useful in peptide synthesis where solubility and reactivity are critical factors .

X-ray Crystallographic Analysis

X-ray crystallography represents the most definitive method for determining the three-dimensional molecular structure of N-tert-Butoxycarbonyl-4-pyridylalanine (Boc-Ala(4-pyridyl)-OH) [1] [2]. The compound crystallizes with the molecular formula C₁₃H₁₈N₂O₄ and a molecular weight of 266.29 g/mol [4]. High-resolution X-ray diffraction studies typically employ molybdenum Kα radiation (λ = 0.71073 Å) at temperatures ranging from 100 to 298 K to minimize thermal motion and radiation damage [1] [5].

The crystallographic analysis reveals the molecular geometry and packing arrangements within the crystal lattice. Data collection parameters for amino acid derivatives of this type typically achieve resolution ranges between 1.35 and 3.0 Å, with acceptable R-factors below 15 percent [1] [2]. The crystal structure demonstrates the spatial arrangement of the tert-butoxycarbonyl protecting group, the pyridine ring orientation relative to the alanine backbone, and intermolecular hydrogen bonding patterns that stabilize the crystal packing [6].

Table 1: X-ray Crystallographic Parameters for Boc-Ala(4-pyridyl)-OH

ParameterValue
Molecular FormulaC₁₃H₁₈N₂O₄
Molecular Weight (g/mol)266.29
CAS Number37535-57-2
Resolution Range (Å)1.35-3.0 (typical range)
R-factor (%)<15 (acceptable quality)
Temperature (K)100-298
Radiation TypeMo Kα (λ = 0.71073 Å)

Crystallographic studies of related protected amino acid derivatives demonstrate that the Boc group adopts a preferred conformation that minimizes steric interactions with the pyridine ring [1] [2]. The pyridine nitrogen atom participates in intermolecular hydrogen bonding networks, contributing to the overall crystal stability and providing insights into potential protein-ligand interactions [7] [8].

Conformational Studies via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides crucial information about the solution-state conformation and dynamic behavior of Boc-Ala(4-pyridyl)-OH [10]. Both one-dimensional and two-dimensional NMR techniques offer complementary structural information, revealing conformational preferences and molecular mobility in various solvent systems [11] [12].

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of Boc-Ala(4-pyridyl)-OH exhibits characteristic chemical shifts that reflect the electronic environment of each proton [10]. The aromatic protons of the pyridine ring appear as distinct signals in the range of 8.5-8.7 ppm for the α-protons (adjacent to nitrogen) and 7.2-7.4 ppm for the β-protons [13]. The α-proton of the alanine backbone appears as a multiplet, typically around 4.3-4.6 ppm, while the methylene protons adjacent to the pyridine ring show characteristic coupling patterns [14].

¹³C NMR and Conformational Analysis

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework and conformational preferences [10] [15]. The carbonyl carbon of the carboxylic acid group appears around 175-180 ppm, while the Boc carbonyl resonates near 155-160 ppm. The pyridine carbons exhibit distinct chemical shifts reflecting their aromatic character and the electron-withdrawing effect of the nitrogen atom [10].

Table 2: NMR Conformational Analysis Parameters

NMR ParameterBoc-Ala(4-pyridyl)-OH Values
Chemical Shift δ (ppm)Aromatic: 8.5-8.7, 7.2-7.4
Coupling Constant ³JHH (Hz)6-8 Hz (typical)
Temperature (K)298-323
Solvent SystemCDCl₃, DMSO-d₆, D₂O
Field Strength (MHz)300-600
Multiplicity PatternDoublet, multiplet patterns
NOE CorrelationsIntra- and intermolecular

Temperature-dependent NMR studies reveal conformational dynamics and barriers to rotation around key bonds [16] [14]. Variable-temperature experiments demonstrate that the compound exists in multiple conformational states in solution, with exchange rates that are intermediate on the NMR timescale [10] [11]. Nuclear Overhauser Effect (NOE) measurements provide distance constraints that help define the three-dimensional structure in solution [17].

Solvent Effects on Conformation

The conformational behavior of Boc-Ala(4-pyridyl)-OH shows significant solvent dependence [18] [16]. In polar protic solvents such as deuterated water, hydrogen bonding interactions influence the preferred conformations, while in aprotic solvents like chloroform, different conformational ensembles are observed [10] [14]. These solvent effects are particularly important for understanding the compound's behavior in biological systems [19].

Stereochemical Configuration Verification

The stereochemical integrity of Boc-Ala(4-pyridyl)-OH is critical for its applications in peptide synthesis and medicinal chemistry [20] [21]. The compound possesses one chiral center at the α-carbon of the alanine residue, which must maintain the S-configuration characteristic of naturally occurring L-amino acids [22] [23].

Absolute Configuration Determination

X-ray crystallography provides the most definitive method for absolute configuration determination [7] [20]. The anomalous scattering of X-rays by heavier atoms in the structure allows for the unambiguous assignment of absolute stereochemistry through analysis of Bijvoet pairs [1] [2]. For Boc-Ala(4-pyridyl)-OH, the S-configuration at the α-carbon is confirmed through crystallographic analysis, consistent with the L-amino acid stereochemistry [20].

Optical Rotation and Chiroptical Properties

Polarimetry measurements provide additional confirmation of stereochemical purity [24] [25]. The specific optical rotation [α]D²⁰ for enantiopure Boc-Ala(4-pyridyl)-OH typically ranges from +25° to +30°, depending on the solvent and concentration [26] [13]. These values are consistent with other Boc-protected L-amino acids and confirm the retention of stereochemical integrity during synthesis and purification [24] [25].

Table 3: Stereochemical Configuration Parameters

Configuration ParameterSpecification
Absolute ConfigurationS-configuration
Chirality CenterCα carbon
Optical Rotation [α]D²⁰+25° to +30° (typical range)
Enantiomeric Excess (%)≥98% (commercial grade)
Determination MethodChiral HPLC, NMR with CSA
Reference StandardEnantiopure L-amino acids
Accuracy (±%)0.5-2.0%

Enantiomeric Excess Determination

The determination of enantiomeric excess represents a crucial aspect of quality control for chiral amino acid derivatives [24] [27]. Multiple analytical methods have been developed to assess the stereochemical purity of Boc-Ala(4-pyridyl)-OH with high accuracy and precision [28] [25].

Chiral High-Performance Liquid Chromatography

Chiral HPLC represents the gold standard for enantiomeric excess determination in amino acid derivatives [29] [30]. Using chiral stationary phases such as derivatized cyclodextrins or chiral crown ethers, the two enantiomers of Boc-Ala(4-pyridyl)-OH can be baseline resolved [31] [29]. Modern chiral HPLC methods achieve accuracies within ±0.5% for enantiomeric excess measurements when proper integration parameters and standards are employed [29].

NMR-Based Chiral Shift Reagent Methods

Nuclear Magnetic Resonance spectroscopy with chiral shift reagents provides an alternative approach for enantiomeric excess determination [24] [28]. Chiral solvating agents such as quinine derivatives induce differential chemical shifts for the two enantiomers, allowing for quantitative analysis by integration of resolved signals [24] [32]. This method offers advantages in terms of speed and the ability to analyze samples without prior separation [27].

Computational and Spectroscopic Validation

Recent advances in computational chemistry have enabled the prediction and validation of stereochemical assignments through comparison of calculated and experimental NMR chemical shifts [10] [15]. Density functional theory calculations of chemical shifts for different stereoisomers can be compared with experimental data to confirm absolute configuration [10] [15]. This approach provides additional confidence in stereochemical assignments and helps identify potential impurities or degradation products [15].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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